![molecular formula C20H21BrN2O2 B1322441 Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 473737-34-7](/img/structure/B1322441.png)
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, also known as BBSIPC, is a synthetic compound of particular interest to the scientific community due to its promising potential for use in a wide range of applications. It has been studied for its potential use in medicinal and chemical synthesis, as well as its potential for biochemical and physiological effects. In
Scientific Research Applications
Pharmaceutical Research
Benzyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate: may be explored in pharmaceutical research due to its structural similarity to piperidine derivatives, which are known for their activity in inhibiting cholinesterase receptors . This could lead to potential applications in developing treatments for neurodegenerative diseases such as Alzheimer’s.
Mechanism of Action
Target of Action
Benzyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spiroindoline derivative . Spiroindoline and its derivatives have been found to have bioactivity against cancer cells, microbes, and various types of diseases affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .
Mode of Action
Spiroindoline derivatives, in general, are known to interact with 3d proteins due to their inherent three-dimensional nature . This interaction can lead to various changes in the cellular environment, potentially influencing the progression of diseases.
Biochemical Pathways
Spiroindoline derivatives are known to have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological properties of spiroindoline derivatives, it is likely that this compound could have a variety of effects at the molecular and cellular level .
properties
IUPAC Name |
benzyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-16-7-4-8-17-18(16)20(14-22-17)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOGWWUPVQLVCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135212 |
Source
|
Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473737-34-7 |
Source
|
Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473737-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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